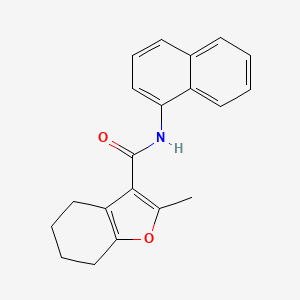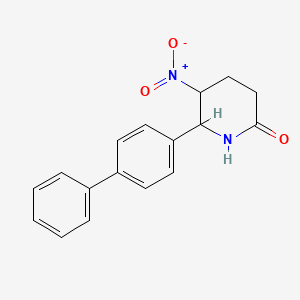
2-methyl-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "MN-24" and belongs to the class of synthetic cannabinoids. The compound has been synthesized using various methods and has shown potential in various scientific applications.
Mecanismo De Acción
MN-24 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. The compound binds to the receptor and activates it, leading to various physiological effects. MN-24 also acts as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have various physiological effects.
Biochemical and Physiological Effects:
MN-24 has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. The compound has also been shown to have anticonvulsant and anti-inflammatory properties. MN-24 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, MN-24 has been shown to affect various physiological processes, including appetite, sleep, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MN-24 has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. The compound also has a long half-life, which allows for sustained effects. However, MN-24 has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for MN-24 research, including its potential for treating various medical conditions. MN-24 has shown promise in treating pain, anxiety, and depression, and further research is needed to determine its efficacy in these areas. Additionally, MN-24 could be used as a research tool to study the endocannabinoid system and its role in various physiological processes. Further research is also needed to determine the long-term effects of MN-24 use and its potential for toxicity.
Métodos De Síntesis
MN-24 can be synthesized using several methods, including the condensation of 2-methyl-1-naphthaldehyde and 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-methyl-1-naphthaldehyde and 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid with ammonium acetate in the presence of acetic anhydride. Both methods have been successful in synthesizing MN-24 with high yields and purity.
Aplicaciones Científicas De Investigación
MN-24 has been extensively studied in scientific research, particularly in the field of pharmacology. The compound has shown potential in treating various medical conditions, including pain, anxiety, and depression. MN-24 has also been studied for its anticonvulsant and anti-inflammatory properties. Additionally, MN-24 has been used as a research tool to study the endocannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
2-methyl-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-19(16-10-4-5-12-18(16)23-13)20(22)21-17-11-6-8-14-7-2-3-9-15(14)17/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIQDAOASGOPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-methoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5409756.png)
![ethyl 5-(2-furyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409766.png)
![6-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5409778.png)
![1-bromo-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5409779.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5409782.png)
![(3R*,4R*)-1-(2,5-dimethyl-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5409789.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5409800.png)

![1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5409807.png)
![1-(6-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-3-pyridinyl)ethanone](/img/structure/B5409809.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5409821.png)
![4-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-pyrimidinamine](/img/structure/B5409822.png)
![ethyl 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5409837.png)